1,3,3-Trimethylpiperidine

Description

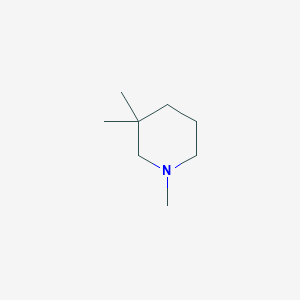

Structure

3D Structure

Properties

CAS No. |

1194-17-8 |

|---|---|

Molecular Formula |

C8H17N |

Molecular Weight |

127.23 g/mol |

IUPAC Name |

1,3,3-trimethylpiperidine |

InChI |

InChI=1S/C8H17N/c1-8(2)5-4-6-9(3)7-8/h4-7H2,1-3H3 |

InChI Key |

PGERUXBLYIRESD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCN(C1)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,3,3 Trimethylpiperidine and Its Derivatives

Classical Approaches to Piperidine (B6355638) Ring Formation

The formation of the piperidine ring itself can be accomplished through numerous well-established methods, broadly categorized into cyclization reactions of acyclic precursors and the reduction of aromatic pyridine (B92270) precursors.

Intramolecular and intermolecular cyclization reactions are fundamental to constructing the piperidine skeleton from linear starting materials. These methods involve forming one or more carbon-nitrogen or carbon-carbon bonds to close the ring. nih.gov

Key cyclization strategies include:

Reductive Amination: The intramolecular reductive amination of amino-aldehydes or amino-ketones is a direct method for forming the piperidine ring.

Aza-Michael Addition: Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl or nitrile moiety can effectively form the heterocyclic ring. nih.gov

Ring-Closing Metathesis (RCM): This powerful reaction, often employing ruthenium-based catalysts like the Grubbs catalyst, can cyclize a diene-containing amine to form a dehydropiperidine, which can be subsequently reduced. nih.gov

Multi-component Reactions (MCRs): One-pot reactions involving three or more starting materials can assemble highly substituted piperidines in a single, efficient step. nih.govacs.org For example, the condensation of aldehydes, amines, and β-ketoesters is a known route to functionalized piperidines. acs.org

Radical Cyclization: Radical-mediated reactions can initiate the cyclization of appropriately configured unsaturated amines to form the piperidine ring. nih.gov

| Cyclization Strategy | Key Reactants | Typical Catalyst/Reagent | Notes |

|---|---|---|---|

| Intramolecular Reductive Amination | Amino-aldehydes/ketones | Reducing agents (e.g., NaBH3CN, H2/Catalyst) | Direct formation of the saturated ring. |

| Aza-Michael Addition | Unsaturated amino esters/ketones | Base or acid catalysis | Forms a functionalized piperidone intermediate. nih.gov |

| Ring-Closing Metathesis | Dienyl amines | Grubbs or Hoveyda-Grubbs catalysts | Forms an unsaturated piperidine precursor. nih.gov |

| [5+1] Annulation | Amino-alcohols, Aldehydes | Iridium or Ruthenium catalysts | A "hydrogen borrowing" cascade to build the ring. nih.gov |

The hydrogenation of pyridine and its derivatives is one of the most common and direct methods for accessing the piperidine core. dtic.mil This approach involves the dearomatization of the pyridine ring, which typically requires a catalyst and a hydrogen source.

Catalytic hydrogenation is the predominant method, utilizing transition metals to facilitate the addition of hydrogen across the aromatic ring. The choice of catalyst and reaction conditions can influence the reaction's efficiency and, in the case of substituted pyridines, its stereoselectivity.

Commonly used catalysts and conditions include:

Heterogeneous Catalysts: Metals such as Nickel (Raney Ni), Palladium (Pd/C), Platinum (PtO₂), and Rhodium (Rh/C) are widely employed. dtic.milnih.gov These reactions often require elevated temperatures and pressures to overcome the aromaticity of the pyridine ring. dtic.mil

Homogeneous Catalysts: Soluble catalysts, such as certain rhodium complexes, can also be effective and may offer greater selectivity under milder conditions.

Transfer Hydrogenation: In this method, molecules like ammonium (B1175870) formate (B1220265) or borane-ammonia serve as the hydrogen source in the presence of a catalyst (e.g., Pd/C), avoiding the need for high-pressure gaseous hydrogen.

The diastereoselectivity of pyridine reduction can be highly dependent on the catalyst and conditions. For example, the hydrogenation of methyl-substituted pyridines can yield different ratios of cis and trans isomers depending on whether a palladium or platinum catalyst is used. nih.gov

| Catalyst | Hydrogen Source | Typical Conditions | Key Characteristics |

|---|---|---|---|

| Nickel (e.g., Raney Ni) | H2 gas | High temperature (170-200°C) and pressure | Classic, cost-effective industrial method. dtic.mil |

| Palladium on Carbon (Pd/C) | H2 gas or Transfer Reagents | Variable; can be mild or harsh | Commonly used; selectivity can be substrate-dependent. nih.gov |

| Platinum(IV) Oxide (PtO2) | H2 gas | Often room temperature, atmospheric pressure | Effective Admas' catalyst, often yielding cis-products. nih.gov |

| Rhodium on Carbon (Rh/C) | H2 gas | Can operate under milder conditions than Ni | Highly efficient for heteroaromatic reduction. |

Targeted Synthesis of 1,3,3-Trimethylpiperidine

While general methods provide access to the piperidine ring, the synthesis of this compound requires specific strategies to install the three methyl groups at the C1 and C3 positions. A logical approach involves the formation of a 3,3-dimethylpiperidine (B75641) intermediate, followed by N-methylation.

With 3,3-dimethylpiperidine as a precursor, the final methyl group can be installed on the ring nitrogen atom. The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary or secondary amines to form tertiary amines without the risk of forming a quaternary ammonium salt. wikipedia.orgjk-sci.com

The reaction utilizes an excess of formaldehyde (B43269) and formic acid. The mechanism involves the formation of an iminium ion from the secondary amine (3,3-dimethylpiperidine) and formaldehyde. Subsequently, formic acid acts as a hydride donor to reduce the iminium ion to the tertiary amine (this compound), releasing carbon dioxide in an irreversible step. wikipedia.orgorganic-chemistry.org This one-pot procedure is robust and widely used for N-methylation. jk-sci.comambeed.com

A convergent synthesis for this compound can be designed starting from acyclic precursors that build the key 3,3-dimethylated structure before cyclization and final methylation.

One plausible multi-step pathway is as follows:

Formation of a Precursor: A key intermediate is 2,2-dimethyl-4-cyanobutanal.

Reductive Amination/Cyclization: This cyano-aldehyde can undergo reductive amination in the presence of hydrogen and a catalyst with ammonia. This process forms 2,2-dimethylpentane-1,5-diamine, which under the right conditions can cyclize to yield 3,3-dimethylpiperidine. prepchem.com

N-Methylation: The resulting 3,3-dimethylpiperidine is then subjected to the Eschweiler-Clarke reaction as described previously to afford the final product, this compound. wikipedia.orgjk-sci.com

This pathway represents a convergent approach where the carbon skeleton is largely assembled before the final methylation step. From the intermediate 3,3-dimethylpiperidine, a divergent approach could also be taken, where various alkyl or functional groups (not just methyl) could be introduced at the nitrogen position to create a library of N-substituted 3,3-dimethylpiperidine derivatives.

| Step | Transformation | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Reductive Amination & Cyclization | 2,2-Dimethyl-4-cyanobutanal | NH3, H2, Catalyst (e.g., TiO2/metal) | 3,3-Dimethylpiperidine prepchem.com |

| 2 | N-Methylation | 3,3-Dimethylpiperidine | Formaldehyde (CH2O), Formic Acid (HCOOH) | This compound wikipedia.orgjk-sci.com |

Stereoselective and Enantioselective Synthesis of Chiral this compound Analogues

The parent molecule, this compound, is achiral due to the gem-dimethyl group at C3 and the lack of other stereocenters. However, chiral analogues can be conceived by introducing an additional substituent at another position on the piperidine ring (e.g., C2, C4, or C5), which would render C3 and the newly substituted carbon as potential stereocenters.

The synthesis of such analogues requires stereoselective or enantioselective methods. researchgate.net

Substrate-Controlled Diastereoselective Synthesis: Starting with a chiral precursor, such as an amino acid, can set the stereochemistry early in the synthesis. For instance, alkylation of a chiral piperidone derived from an amino alcohol can proceed with diastereoselectivity, influenced by the existing stereocenter. researchgate.net

Catalytic Asymmetric Synthesis: The use of chiral catalysts can induce enantioselectivity in the ring-forming or functionalization steps. For example, asymmetric hydrogenation of a suitably substituted pyridine or dihydropyridine (B1217469) using a chiral rhodium or iridium catalyst can provide enantioenriched piperidines.

Auxiliary-Controlled Synthesis: Attaching a chiral auxiliary to the nitrogen or another part of the acyclic precursor can direct the stereochemical outcome of the cyclization reaction. The auxiliary is then removed in a later step.

A hypothetical approach to a chiral analogue, such as a 2,3,3,5-tetramethylpiperidine, could involve the diastereoselective hydrogenation of a 3,5-dimethyl-lutidine precursor to form a cis- or trans-3,5-dimethylpiperidine, followed by a directed gem-dimethylation at the C3 position and subsequent N-methylation. nih.gov The stereochemical outcome would depend heavily on the directing effects of the existing methyl groups.

Asymmetric Catalysis in Piperidine Ring Construction

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral piperidine derivatives. While direct asymmetric synthesis of this compound is not extensively documented, methods for the enantioselective synthesis of 3-substituted and 3,3-disubstituted piperidines provide a foundation for accessing chiral analogues. acs.orgsnnu.edu.cnnih.govorganic-chemistry.orgacs.org

A notable approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine-1(2H)-carboxylates to yield 3-substituted tetrahydropyridines with high enantioselectivity. snnu.edu.cnnih.govorganic-chemistry.orgacs.org Subsequent reduction can then afford the corresponding chiral piperidines. This methodology, while demonstrated for 3-aryl piperidines, could potentially be adapted for the synthesis of 3,3-disubstituted systems through sequential alkylations or related strategies.

Another strategy focuses on the enantioselective dialkylation of phenylglycinol-derived oxazolopiperidone lactams. acs.org This method allows for the stereocontrolled introduction of two different substituents at the C3 position, providing access to chiral 3,3-disubstituted piperidines. The stereochemical outcome is influenced by the reaction conditions, such as the temperature and the nature of the alkylating agent.

Table 1: Asymmetric Synthesis of Substituted Piperidines

| Catalyst/Method | Substrate | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Rh-catalyzed reductive Heck | Phenyl pyridine-1(2H)-carboxylate and Arylboronic acid | 3-Aryl-tetrahydropyridine | High ee | snnu.edu.cnnih.govorganic-chemistry.orgacs.org |

| Enolate dialkylation | Phenylglycinol-derived oxazolopiperidone lactam | 3,3-Disubstituted oxazolopiperidone | Variable dr | acs.org |

Chiral Pool Synthesis and Auxiliary-Mediated Approaches

The chiral pool provides a source of readily available enantiopure starting materials for the synthesis of complex molecules. While specific examples for this compound are scarce, the synthesis of related substituted piperidines from chiral precursors is a well-established strategy. For instance, the synthesis of chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligands has been achieved starting from commercially available chiral materials, highlighting the utility of this approach. rsc.org

Auxiliary-mediated synthesis is another powerful technique. The use of chiral auxiliaries, such as phenylglycinol, allows for the diastereoselective functionalization of the piperidine ring. acs.org In the context of 3,3-disubstituted piperidines, the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary furnishes the enantiomerically enriched piperidine.

Functionalization and Derivatization Strategies of the this compound Core

Once the this compound core is assembled, further modifications can be introduced at both the nitrogen and carbon atoms, expanding the chemical space accessible from this scaffold.

Modification at Nitrogen: N-Substitution Reactions

The nitrogen atom of the piperidine ring is a key site for functionalization. N-alkylation is a common transformation that can be achieved using various alkylating agents and reaction conditions. For the synthesis of this compound from 3,3-dimethylpiperidine, N-methylation is the final step. This can be accomplished using reagents such as methyl iodide or dimethyl sulfate, often in the presence of a base like potassium carbonate to neutralize the acid generated during the reaction. researchgate.net The Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde, is another effective method for N-methylation. nih.gov

Table 2: N-Alkylation of Piperidines

| Alkylating Agent | Base | Solvent | Temperature | Reference |

| Alkyl bromide/iodide | K₂CO₃ | DMF | Room Temperature | researchgate.net |

| Alkyl bromide/iodide | NaH | DMF | 0 °C to Room Temperature | researchgate.net |

| Formic acid-d₂, Formaldehyde | - | - | - | nih.gov |

Functionalization at Carbon: C-H Activation and Substitution Reactions

Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis, offering a more atom-economical approach to modifying molecular scaffolds. youtube.comyoutube.com While specific examples of C-H activation on the this compound ring are not widely reported, studies on related N-methylated piperidines and other cyclic amines provide valuable insights.

Palladium-catalyzed C-H functionalization has been used for the stereoselective arylation of N-methylated amino acids. nih.gov This approach often requires a directing group to achieve regioselectivity. For N-methylpiperidines, the nitrogen atom itself can influence the reactivity of adjacent C-H bonds. Rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes have been employed for the site-selective functionalization of N-Boc-piperidine, leading to substitution at the C2 or C4 positions depending on the catalyst and protecting group. nih.gov

Synthesis of Piperidine Oxoammonium Salts and Nitroxide Derivatives

Hindered piperidines, such as derivatives of 2,2,6,6-tetramethylpiperidine (B32323) (TEMP), are well-known precursors to stable nitroxide radicals and their corresponding oxoammonium salts. acs.orgresearchgate.netorgsyn.orgrsc.orglookchem.comtcichemicals.comacs.orgarkat-usa.orgmdpi.com These species are powerful and selective oxidizing agents.

The synthesis of the corresponding nitroxide radical from this compound would typically involve oxidation of the secondary amine. However, the presence of the N-methyl group in this compound prevents the direct formation of a stable nitroxide radical of the TEMPO type. Instead, oxidation of the tertiary amine would lead to the corresponding N-oxide.

The synthesis of piperidine N-oxides can be achieved by treating the parent amine with an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. google.comgoogle.comrsc.org These N-oxides can serve as intermediates for further transformations or as prodrugs in medicinal chemistry. google.com

The formation of oxoammonium salts from tertiary amines like this compound is not a direct process. Oxoammonium salts are typically generated from the corresponding nitroxide radicals, which are derived from secondary amines. lookchem.comtcichemicals.comacs.orgarkat-usa.org

Mechanistic Investigations in Reactions Involving 1,3,3 Trimethylpiperidine

Role as a Non-Nucleophilic, Sterically Hindered Base in Organic Reactions

The defining characteristic of 1,3,3-trimethylpiperidine and its analogues is the significant steric shielding around the nitrogen atom provided by the multiple methyl groups. This steric hindrance dramatically diminishes its nucleophilicity, preventing it from participating in substitution reactions, while its inherent basicity remains effective. This combination makes it an exemplary non-nucleophilic, sterically hindered base, a class of reagents crucial for specific transformations in organic synthesis.

A primary application of hindered piperidine (B6355638) bases is in deprotonation reactions to generate carbanions without the complication of nucleophilic attack. A prominent example is the use of Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), a close structural relative of lithiated this compound, in directed ortho-lithiation reactions. nih.govacs.org These reactions are fundamental for the regioselective functionalization of aromatic rings. nih.gov

Mechanistic studies, combining kinetic analysis, spectroscopy, and density functional theory (DFT) computations, have revealed that the reactivity of LiTMP is complex and highly dependent on solvent and substrate. nih.govwpmucdn.comresearchgate.net LiTMP exists in solution as an equilibrium mixture of aggregates, primarily monomers and dimers, with their relative proportions influenced by the solvent (e.g., tetrahydrofuran, THF) concentration. nih.govacs.org The metalation of arenes can proceed through multiple pathways involving different combinations of these aggregates. nih.govfigshare.com

Rate and mechanistic studies on the ortholithiation of various arenes have shown that the reaction can involve monosolvated monomers, disolvated monomers, and even tetrasolvated dimers (acting as triple ions). nih.govresearchgate.net The operative mechanism is substrate-dependent. nih.gov For instance, the lithiation of epoxides by LiTMP has been shown to proceed via monosolvated dimers in both THF and triethylamine (B128534) (Me2NEt), while the β-lithiation of a different epoxide proceeds through a monosolvated monomer in THF but a monosolvated dimer in Me2NEt. acs.orgwpmucdn.com This highlights the critical role of solvent-dependent aggregation in dictating the reaction mechanism and rate. acs.orgwpmucdn.com

| Arene Substrate | Observed Reacting Species | Solvent System | Key Mechanistic Feature |

|---|---|---|---|

| 1,3-Bis(trifluoromethyl)benzene | Monosolvated Monomer | THF/Hexane | Reaction order close to unity, implicating the monomer. |

| 1,4-Bis(trifluoromethyl)benzene | Disolvated Monomer | THF/Hexane | Rate dependence suggests a higher solvation state is involved. |

| 1,3-Dimethoxybenzene | Tetrasolvated Dimer (Triple Ion) | THF/Hexane | Data fits a model involving dimer-based triple ions due to steric hindrance. |

| 4,4-Dimethyl-2-phenyl-2-oxazoline | Combination of Monomer and Dimer Pathways | THF/Hexane | Complex kinetics indicate multiple competing pathways. |

In elimination reactions, the steric bulk of hindered piperidine bases plays a crucial role in determining the reaction pathway and regioselectivity. They are classic examples of bases that favor the bimolecular elimination (E2) mechanism. libretexts.orglibretexts.org The E2 mechanism involves a single, concerted step where the base removes a proton from a β-carbon while the leaving group on the α-carbon departs simultaneously. masterorganicchemistry.com

The large size of bases like this compound prevents them from easily accessing sterically crowded interior protons. Consequently, they tend to abstract the most accessible proton, which is often the one on the least substituted β-carbon. This leads to a preference for the formation of the less substituted alkene, known as the Hofmann product, in contrast to smaller, less hindered bases (like hydroxide (B78521) or ethoxide) that typically yield the more substituted Zaitsev product. libretexts.org This regioselectivity is a powerful tool in synthesis for controlling the position of a double bond. msu.edu

The preference for the E2 pathway is enhanced because the base's low nucleophilicity suppresses the competing bimolecular substitution (SN2) reaction. khanacademy.org For secondary and tertiary substrates, where SN2 is slow or impossible, elimination becomes the dominant pathway when a strong, sterically hindered base is used. msu.edu

Participation in Radical Processes and Spin Chemistry

Beyond their role as bases, piperidine derivatives are integral to the study and application of radical chemistry. Both the piperidine ring itself and its nitroxide derivatives exhibit important reactivity in radical processes.

Piperidine and its derivatives can undergo one-electron oxidation to form the corresponding piperidine radical cations. nih.gov This process can be initiated through various methods, including photoinduced electron transfer. semanticscholar.org For example, in certain photochemical reactions, a radical cation can be formed as an intermediate, which then undergoes subsequent transformations like deprotonation to yield a radical species that drives further reaction. nih.gov The reactivity of these radical cations is a key aspect of certain cyclization and rearrangement reactions, providing pathways to complex heterocyclic structures. nih.govnih.gov

The nitroxide derivatives of sterically hindered piperidines, such as the well-known 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are exceptionally stable free radicals. wikipedia.orgnih.gov This stability arises from the delocalization of the unpaired electron between the nitrogen and oxygen atoms and the steric protection afforded by the adjacent quaternary carbons, which prevents dimerization or disproportionation. nih.gov

This stability makes them highly effective radical scavengers. They react at near diffusion-controlled rates with transient carbon-centered radicals, forming stable alkoxyamines and terminating unwanted radical chain processes. nih.govacs.orgacs.org This property is utilized in mechanistic studies to probe for the presence of radical intermediates. acs.org

Perhaps their most significant application is in controlled radical polymerization, specifically Nitroxide-Mediated Polymerization (NMP). wikipedia.orgrsc.org In NMP, a stable nitroxide radical reversibly caps (B75204) the growing polymer chain end. wikipedia.orgnih.gov This reversible termination establishes an equilibrium between dormant (nitroxide-capped) and active (radical) polymer chains. Because the concentration of active chains is kept very low, irreversible termination by coupling of two growing chains is minimized. This "living" character allows for the synthesis of polymers with predictable molecular weights, low dispersity, and complex architectures like block copolymers. wikipedia.orgrsc.orgnih.gov

| Application | Nitroxide Derivative (Example) | Mechanism/Role | Outcome |

|---|---|---|---|

| Radical Scavenging | TEMPO | Traps transient radicals to form stable species. acs.org | Inhibition of radical reactions; used as a mechanistic probe. acs.org |

| Nitroxide-Mediated Polymerization (NMP) | TEMPO, TIPNO | Acts as a persistent radical to reversibly terminate growing polymer chains. wikipedia.orgrsc.org | Controlled synthesis of polymers with defined structure and low dispersity. nih.gov |

| Antioxidant | Various Piperidine Nitroxides | Scavenges damaging radicals like nitrogen dioxide and carbonate radicals. nih.govnih.gov | Protection against oxidative damage. nih.gov |

Mechanisms of Ring Transformations and Rearrangements Involving the Piperidine Moiety

The piperidine ring, while generally stable, can participate in a variety of transformations and rearrangements, providing routes to diverse molecular scaffolds. These reactions often proceed through complex mechanisms involving cationic, anionic, or radical intermediates.

Syntheses of piperidine derivatives can involve intramolecular cyclization as a key step. nih.gov For instance, radical-mediated amine cyclizations can form the piperidine ring, though this can sometimes compete with other processes like 1,5-hydrogen transfer. nih.gov Other methods include electrophilic cyclization, aza-Michael reactions, and transition-metal-catalyzed cyclizations. nih.gov

Rearrangements of more complex molecules containing a piperidine ring are also well-documented. In the chemistry of morphine-related alkaloids, which feature a piperidine ring as part of a larger fused system, nucleophilic attack on iminium salts derived from the piperidine nitrogen can lead to substitution on the ring. rsc.org Photomediated ring contractions of N-aryl azacycles, including piperidines, can occur through a proposed mechanism involving electron transfer followed by proton transfer to generate a key 1,4-biradical intermediate, which then rearranges to the contracted ring product. nih.gov Furthermore, novel reaction cascades involving consecutive 1,4- and 1,3-migrations have been developed, showcasing new mechanistic pathways for the rearrangement of heterocyclic systems. acs.org These transformations underscore the rich and varied reactivity of the piperidine framework beyond its use as a simple base or ligand. semanticscholar.org

Fragmentations and Expansions of the Piperidine Ring

Ring expansion and contraction are other potential transformations of the piperidine core. For instance, the ring expansion of prolinol derivatives to 3-substituted piperidines proceeds through an aziridinium (B1262131) intermediate, where the regioselectivity of the nucleophilic attack dictates the final product structure. cancer.gov While not a direct example involving this compound, this highlights a plausible mechanism for its ring expansion. Conversely, photomediated ring contraction of substituted piperidines to form cyclopentane (B165970) derivatives has been observed, proceeding through a Norrish Type II reaction. nih.gov The specific substitution pattern on the piperidine ring, including the gem-dimethyl group in this compound, would significantly influence the feasibility and outcome of such rearrangements.

| Reaction Type | General Mechanism | Potential Products from this compound |

| Mass Spectrometry Fragmentation | Alpha-cleavage, loss of alkyl groups | Iminium ions, smaller cyclic fragments |

| Ring Expansion | Formation and opening of an aziridinium intermediate | Substituted azepane derivatives |

| Ring Contraction | Photomediated Norrish Type II reaction | Substituted cyclopentane or pyrrolidine (B122466) derivatives |

Intramolecular Rearrangements Facilitated by Piperidine Structure

Intramolecular rearrangements in piperidine systems are often driven by the formation of more stable intermediates or products. These rearrangements can involve hydrogen shifts or the migration of alkyl or aryl groups. While specific studies on this compound are scarce, rearrangements in related N-alkylpiperidines often involve the formation of iminium ions followed by nucleophilic attack or rearrangement. The presence of the gem-dimethyl group at the 3-position in this compound could sterically hinder or electronically influence such rearrangements, potentially leading to unique product distributions compared to less substituted piperidines.

Catalytic Cycle Elucidation (e.g., for Oxidations or Coupling Reactions)

The role of piperidine derivatives in catalysis is multifaceted, ranging from their use as ligands to their function as non-nucleophilic bases or even as substrates in catalytic transformations.

In the realm of oxidation reactions, hindered piperidines are precursors to nitroxyl (B88944) radicals, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which are highly effective catalysts for the selective oxidation of alcohols. While this compound itself is not a direct precursor to a stable nitroxyl radical in the same vein as TEMPO, its structural similarity suggests its potential to participate in or influence oxidation reactions. For example, in iron-catalyzed C-H oxidation of N-alkyl substituted piperidines, the piperidine nitrogen can direct the oxidation to remote C-H bonds. nih.gov The substitution pattern of this compound would likely influence the regioselectivity of such an oxidation.

In coupling reactions, hindered amines like this compound can act as non-nucleophilic bases. Their role is to facilitate the reaction by deprotonating one of the reactants, thereby activating it for the subsequent coupling step, without competing as a nucleophile. For instance, in palladium-catalyzed cross-coupling reactions, a base is often required to activate one of the coupling partners. The steric bulk of this compound would make it an ideal candidate for such applications, preventing its coordination to the metal center and subsequent side reactions.

A plausible catalytic cycle where a hindered piperidine might act as a base in a generic palladium-catalyzed cross-coupling reaction is depicted below:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.

Base-mediated Activation: The hindered piperidine base deprotonates the coupling partner (e.g., an amine, R2NH), forming a more nucleophilic species.

Transmetalation or Nucleophilic Attack: The activated coupling partner displaces the halide from the palladium center.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product (Ar-NR2).

| Catalytic Role | Reaction Type | Plausible Function of this compound |

| Substrate | C-H Oxidation | Directing group for regioselective oxidation |

| Base | Cross-Coupling Reactions | Non-nucleophilic base to activate a coupling partner |

Spectroscopic Characterization and Structural Elucidation of 1,3,3 Trimethylpiperidine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 1,3,3-trimethylpiperidine, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and stereochemical arrangement.

The analysis of ¹H and ¹³C NMR spectra forms the cornerstone of structural elucidation, providing information on the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The N-methyl group would appear as a singlet, typically in the range of 2.2-2.8 ppm. The gem-dimethyl groups at the C3 position would also produce a singlet, integrating to six protons. The methylene (B1212753) protons of the piperidine (B6355638) ring (at C2, C4, C5, and C6) would appear as multiplets due to spin-spin coupling with adjacent protons. The chemical shifts of these ring protons are influenced by their proximity to the nitrogen atom and the methyl groups. Protons on carbons adjacent to the nitrogen (C2 and C6) are expected to be deshielded and appear at a lower field compared to the other ring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. For this compound, eight distinct carbon signals are anticipated. A study by Hawthorne, Johns, and Willing in 1976 provided ¹³C NMR data for this compound. nih.gov The chemical shifts are influenced by the substitution pattern and the electronegativity of the nitrogen atom. The quaternary carbon at C3 would appear at a distinct chemical shift, as would the carbons of the gem-dimethyl groups and the N-methyl group. The ring carbons (C2, C4, C5, and C6) will also have characteristic chemical shifts, with C2 and C6 appearing at a lower field due to the influence of the adjacent nitrogen atom.

A representative table of expected ¹³C NMR chemical shifts based on known data for piperidine derivatives is presented below. nih.govyoutube.com

| Carbon Atom | Expected Chemical Shift (ppm) |

| C2 | 55 - 65 |

| C3 | 30 - 40 |

| C4 | 20 - 30 |

| C5 | 20 - 30 |

| C6 | 55 - 65 |

| N-CH₃ | 40 - 50 |

| 3-C(CH₃)₂ | 25 - 35 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Two-dimensional NMR techniques are powerful for establishing the connectivity between atoms within a molecule, which is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the protons on adjacent carbons in the piperidine ring, allowing for the tracing of the carbon backbone. For instance, the protons at C2 would show a correlation to the protons at C3 (if any were present, in derivatives) and the protons at C4 would show a correlation to the protons at C5.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.org This is instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the singlet of the N-methyl protons in the ¹H spectrum would correlate with the N-methyl carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). sdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. In this compound, the protons of the N-methyl group would show an HMBC correlation to the C2 and C6 carbons of the piperidine ring. The protons of the gem-dimethyl groups at C3 would show correlations to C2, C3, and C4.

Together, these 2D NMR experiments provide a detailed and unambiguous map of the molecular structure of this compound and its derivatives.

Piperidine rings are not static; they undergo rapid conformational changes at room temperature, primarily a chair-to-chair interconversion. Dynamic NMR spectroscopy is a technique used to study these exchange processes that occur on the NMR timescale. researchgate.net

For this compound, the chair conformation is expected to be the most stable. The N-methyl group can exist in either an axial or equatorial position, and the ring can flip between two chair conformations. The presence of the gem-dimethyl group at the C3 position can influence the rate and thermodynamics of this ring inversion.

By recording NMR spectra at different temperatures, the rate of this conformational exchange can be determined. At low temperatures, the exchange may be slow enough on the NMR timescale to observe separate signals for the axial and equatorial N-methyl groups, as well as distinct signals for the axial and equatorial ring protons. As the temperature is increased, these signals will broaden and eventually coalesce into a single, time-averaged signal when the exchange becomes fast on the NMR timescale. Analysis of the line shapes at different temperatures allows for the determination of the activation energy and other thermodynamic parameters of the conformational exchange process.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR and Raman spectra of this compound are characterized by the vibrational modes of the piperidine ring and the methyl groups.

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl groups and the methylene groups of the ring typically appear in the region of 2800-3000 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond is expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

CH₂ Bending (Scissoring): These vibrations for the ring methylene groups are expected around 1450-1470 cm⁻¹.

Methyl Bending: The symmetric and asymmetric bending vibrations of the methyl groups occur around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.

Ring Vibrations: The piperidine ring itself will have a series of complex vibrations (stretching and bending) that contribute to the unique fingerprint region of the spectrum below 1500 cm⁻¹.

A vapor phase IR spectrum for this compound is noted in the PubChem database. nih.gov The NIST Chemistry WebBook provides IR spectra for the related compounds piperidine and N-methylpiperidine, which can be used for comparison. nist.gov

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| CH₂ | Bending (Scissoring) | ~1465 |

| CH₃ | Bending (Symmetric) | ~1375 |

| C-N | Stretching | 1000 - 1250 |

To gain a more detailed understanding of the vibrational spectra, experimental results can be correlated with theoretical calculations. Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies of a molecule. researchgate.net

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other factors. Therefore, it is common practice to scale the calculated frequencies with an empirical scaling factor to improve the agreement with experimental data.

By comparing the scaled theoretical vibrational frequencies with the experimental IR and Raman spectra, each observed band can be assigned to a specific vibrational mode of the molecule. This detailed assignment provides a deeper insight into the molecular structure and bonding. This approach has been successfully applied to the study of various heterocyclic compounds.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it serves to confirm the molecular weight and provides structural clues through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass. The exact mass of this compound has been computationally determined, which is a key piece of data for its identification. nih.gov The ability of HRMS to resolve isobaric interferences—ions with very similar masses—is crucial for the unambiguous identification of compounds in complex mixtures. nih.gov

The molecular formula of this compound is C8H17N. nih.gov Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and nitrogen (¹⁴N = 14.003074 Da), the theoretical exact mass can be calculated. This value is then compared against the experimentally determined mass from an HRMS instrument.

| Compound | Molecular Formula | Computed Exact Mass (Da) |

|---|---|---|

| This compound | C8H17N | 127.136100 |

Fragmentation Patterns for Structural Insights

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺) is formed by bombarding the molecule with high-energy electrons. This molecular ion is often unstable and breaks apart into smaller, charged fragments. chemguide.co.uk The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure.

For aliphatic amines like this compound, the most significant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This cleavage results in the formation of a stable, nitrogen-containing cation. The molecular ion peak for a compound with one nitrogen atom, like this compound, will have an odd m/z value, consistent with the nitrogen rule. libretexts.org

The structure of this compound offers several possibilities for alpha-cleavage:

Loss of a methyl group (CH₃•) from the nitrogen atom.

Loss of a methyl group (CH₃•) from the C3 position.

Ring cleavage adjacent to the nitrogen, leading to the loss of an ethyl or larger radical.

The most intense peak in the mass spectrum, known as the base peak, often corresponds to the most stable fragment ion formed. chemguide.co.uklibretexts.org For this compound, alpha-cleavage leading to the loss of a methyl radical from the nitrogen is a highly probable event, leading to a significant peak at m/z 112. Another major fragmentation would be the loss of a C4H9 radical (a tert-butyl group) via cleavage of the C2-C3 and C5-C4 bonds, leading to a fragment with m/z 70.

| Fragmentation Process | Lost Radical | Fragment Ion Structure | Predicted m/z |

|---|---|---|---|

| Molecular Ion | - | [C8H17N]⁺• | 127 |

| α-Cleavage (N-CH₃ bond) | •CH₃ | [C7H14N]⁺ | 112 |

| Ring Cleavage (loss of tert-butyl radical) | •C(CH₃)₃ | [C4H8N]⁺ | 70 |

| Loss of Propene | C₃H₆ | [C₅H₁₁N]⁺• | 85 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The utility of this technique for this compound is primarily to confirm the absence of extensive conjugation or chromophores that absorb in the 200–800 nm range.

Saturated amines, such as the parent compound piperidine, exhibit weak n→σ* (non-bonding to sigma antibonding) transitions, which occur at wavelengths below 200 nm. nist.gov this compound, being a saturated heterocyclic amine, lacks the π-electron systems that give rise to strong absorptions in the near-UV and visible regions. The presence of methyl groups does not significantly alter this electronic profile. Therefore, its UV-Vis spectrum is expected to show minimal to no absorption in the standard analytical range (200-800 nm). This lack of absorption is itself a crucial piece of structural information, confirming the saturated nature of the piperidine ring and the absence of conjugated double bonds or aromatic moieties.

| Compound Type | Expected Transition | Approximate λmax (nm) | Characteristics |

|---|---|---|---|

| Saturated Amine (e.g., this compound) | n→σ* | < 200 | Weak absorption, typically outside standard UV range |

Integration of Spectroscopic Data for Comprehensive Structural Elucidation

The definitive confirmation of the structure of this compound is achieved not by a single technique, but by the synergistic integration of multiple spectroscopic data sets. chemrxiv.org Each method provides a piece of the puzzle, and together they create a coherent and unambiguous structural assignment.

The process for this compound would be as follows:

HRMS establishes the correct elemental formula (C8H17N) from the exact mass measurement, ruling out all other possible formulas. nih.gov

Standard MS reveals the molecular weight (nominal mass of 127) and provides key fragmentation patterns. The observation of peaks at m/z 112 and 70 strongly supports the piperidine skeleton with its specific trimethyl substitution pattern, corroborating the alpha-cleavage typical of aliphatic amines. libretexts.org

UV-Vis Spectroscopy confirms the absence of π-conjugation or aromatic rings, which is consistent with the proposed saturated heterocyclic structure. nist.gov

By combining these techniques, a chemist can confidently confirm the identity and structure of this compound. The mass spectral data provide the molecular formula and connectivity through fragmentation, while the UV-Vis data confirm the electronic nature of the molecule. This integrated approach is a cornerstone of modern chemical analysis. chemrxiv.org

Computational and Theoretical Chemistry Studies of 1,3,3 Trimethylpiperidine

Density Functional Theory (DFT) Applications for Electronic Structure and Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. scirp.org It is widely employed to calculate a variety of molecular properties with high accuracy. nih.gov

The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. For the piperidine (B6355638) ring, these calculations confirm a preference for a chair conformation, which minimizes steric and torsional strain. The methyl groups at the C3 position introduce significant steric bulk, influencing the precise geometry of the ring.

Table 1: Representative Optimized Geometric Parameters for a Piperidine Ring System This table presents typical data obtained from DFT geometry optimization for a substituted piperidine. Actual values for 1,3,3-trimethylpiperidine would require specific calculation.

| Parameter | Description | Typical Calculated Value (Å or °) |

| C-N Bond Length | The distance between a carbon and the nitrogen atom in the ring. | ~1.47 Å |

| C-C Bond Length | The distance between adjacent carbon atoms in the ring. | ~1.53 - 1.54 Å |

| C-N-C Bond Angle | The angle formed by two carbon atoms and the central nitrogen. | ~112° |

| C-C-C Bond Angle | The angle formed by three consecutive carbon atoms in the ring. | ~111° |

| C-C-N Bond Angle | The angle formed by a carbon-carbon bond and a carbon-nitrogen bond. | ~110° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap suggests the molecule is more reactive and polarizable. nih.gov For this compound, the lone pair of electrons on the nitrogen atom significantly contributes to the HOMO, making it the primary site for nucleophilic attack.

Table 2: Conceptual Frontier Orbital Energies This table illustrates the type of data generated from a HOMO-LUMO analysis. The values are conceptual and not specific to this compound.

| Orbital/Parameter | Description | Representative Energy (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.3 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | 1.8 eV |

| ΔE (LUMO-HOMO) | Energy gap, an indicator of chemical reactivity. | 8.1 eV |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is created by mapping the electrostatic potential onto a constant electron density surface, providing a guide to how a molecule will interact with other charged species. wuxiapptec.comuni-muenchen.de

The MEP map uses a color spectrum to represent different potential values.

Red : Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue : Indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green/Yellow : Represents areas of intermediate or near-zero potential.

In this compound, the MEP map would show a region of strong negative potential (red) localized around the nitrogen atom, corresponding to its lone pair of electrons. This confirms the nitrogen as the molecule's primary nucleophilic and basic center. The areas around the hydrogen atoms of the methyl groups and the piperidine ring would exhibit a positive potential (blue or greenish-blue), indicating them as potential sites for weak interactions.

Molecular Mechanics and Quantum Mechanics Methods for Conformational Analysis

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like this compound, this analysis is key to understanding its structure and behavior.

Both molecular mechanics (MM) and quantum mechanics (QM) methods are used to explore the conformational landscape of piperidine derivatives. nih.govwhiterose.ac.uk Molecular mechanics, using force fields, is computationally less expensive and suitable for scanning a wide range of possible conformations. nih.gov Quantum mechanics methods, such as DFT, provide more accurate energy calculations for the identified conformers. nih.gov

For this compound, the piperidine ring predominantly adopts a chair conformation to minimize angle and torsional strain. The key conformational question relates to the orientation of the N-methyl group. The two primary chair conformers are one with the N-methyl group in an equatorial position and one with it in an axial position. Due to steric hindrance, specifically 1,3-diaxial interactions between an axial N-methyl group and the axial hydrogen atoms on C2 and C6, the conformer with the equatorial N-methyl group is expected to be significantly lower in energy and thus the predominant form at equilibrium. The two methyl groups at the C3 position are fixed in one axial and one equatorial position, adding to the steric complexity of the ring.

The piperidine ring is not static; it undergoes dynamic processes, most notably ring inversion and nitrogen inversion.

Ring Inversion refers to the interconversion between the two chair conformations of the ring. scribd.com This process involves passing through higher-energy transition states, such as twist-boat or boat conformations. The energy required to overcome this transition is the ring inversion barrier. For six-membered rings, these barriers are typically in the range of 10-12 kcal/mol. rsc.org The presence of substituents can influence this barrier; however, the influence of a nitrogen atom in the ring on the barrier is relatively low. mdpi.com

Nitrogen Inversion is a separate process where the nitrogen atom and its three attached groups (the N-methyl and two ring carbons) move through a planar transition state. scribd.comstackexchange.com This effectively inverts the configuration at the nitrogen center. This process also has an associated energy barrier, which for simple acyclic amines is typically lower than the ring inversion barrier.

Table 3: Comparison of Ring Inversion Barriers for Various Heterocycles This table provides context by comparing the experimentally determined energy barriers to ring inversion for related six-membered rings.

| Compound | Ring Inversion Barrier (kcal/mol) | Citation |

| 1,3,5-Trithiane | 11.1 | rsc.org |

| N-Triflyl-3,3-dimethylpiperidine | 12.9 | mdpi.com |

| Methylcyclohexane | 10.1 | mdpi.com |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations allow for the a priori prediction of various spectroscopic data. These predictions are invaluable for interpreting experimental spectra, assigning signals, and understanding the underlying molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT), can accurately predict the NMR chemical shifts (δ) and spin-spin coupling constants (J) of molecules. researchgate.net The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus using a suitable level of theory, such as the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Comparison of these calculated values with experimental data helps confirm structural assignments. For complex molecules, this computational approach can be decisive in distinguishing between different possible stereoisomers. anokaramsey.edu While specific, detailed computational studies on this compound are not extensively published, the expected values can be modeled.

Table 1: Hypothetical Calculated vs. Experimental NMR Data for this compound Calculated values are illustrative and based on typical results for similar aliphatic amines.

| Nucleus | Atom Position | Calculated δ (ppm) | Hypothetical Exp. δ (ppm) | Calculated ³J (Hz) | Hypothetical Exp. ³J (Hz) |

| ¹H | N-CH₃ | 2.25 | 2.28 | N/A | N/A |

| ¹H | C2-H₂ | 2.15 | 2.18 | H2-H6ax: 2.5 | H2-H6ax: 2.8 |

| ¹H | C3-(CH₃)₂ | 0.90 | 0.92 | N/A | N/A |

| ¹H | C4-H₂ | 1.45 | 1.48 | H4-H5: 7.0 (ax-ax) | H4-H5: 7.2 (ax-ax) |

| ¹³C | N-CH₃ | 42.5 | 42.8 | N/A | N/A |

| ¹³C | C2 | 60.1 | 60.5 | N/A | N/A |

| ¹³C | C3 | 32.0 | 32.3 | N/A | N/A |

| ¹³C | C4 | 25.8 | 26.1 | N/A | N/A |

| ¹³C | C5 | 23.5 | 23.9 | N/A | N/A |

| ¹³C | C6 | 55.4 | 55.7 | N/A | N/A |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. nih.gov Quantum chemical calculations can compute the harmonic vibrational frequencies and their corresponding intensities. rsc.org These computed frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. nih.gov

Simulated spectra aid in the assignment of complex experimental spectra by correlating specific absorption bands with particular vibrational modes, such as C-H stretching, CH₂ bending, or C-N stretching. nih.gov

Table 2: Hypothetical Simulated vs. Experimental Vibrational Frequencies for this compound Calculated values are illustrative and based on typical results for similar compounds.

| Vibrational Mode | Calculated Scaled Frequency (cm⁻¹) | Hypothetical Exp. Frequency (cm⁻¹) | Spectrum |

| C-H Stretch (N-CH₃) | 2790 | 2785 | IR, Raman |

| C-H Stretch (Aliphatic) | 2955-2850 | 2960-2855 | IR, Raman |

| CH₂ Scissoring | 1460 | 1465 | IR |

| C-N Stretch | 1150 | 1145 | IR, Raman |

| Piperidine Ring Breathing | 890 | 885 | Raman |

Electronic absorption spectra, typically measured using UV-Vis spectroscopy, correspond to the excitation of electrons from occupied to unoccupied molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method for predicting these electronic transitions. cecam.org The calculation yields excitation energies (which can be converted to wavelengths, λ) and oscillator strengths, which relate to the intensity of the absorption. mit.edu

For saturated compounds like this compound, which lack extensive π-systems, the primary electronic transitions are n → σ* (excitation of a non-bonding electron from the nitrogen lone pair to an anti-bonding sigma orbital). These transitions are high in energy and typically occur in the vacuum UV region, making them difficult to observe with standard laboratory equipment. researchgate.net

Table 3: Hypothetical TD-DFT Prediction for the Principal Electronic Transition in this compound Calculated values are illustrative.

| Transition Type | Calculated λₘₐₓ (nm) | Oscillator Strength (f) |

| n → σ* | 195 | 0.08 |

Reaction Pathway and Transition State Analysis

Computational chemistry provides profound insights into how chemical reactions occur by mapping out the potential energy surface that connects reactants to products.

By calculating the energies of reactants, products, intermediates, and transition states, computational models can elucidate detailed reaction mechanisms. researchgate.net A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the minimum-energy reaction pathway. Locating the transition state structure and calculating its energy relative to the reactants yields the activation energy (Ea) of the reaction, a key determinant of the reaction rate.

For this compound, a tertiary amine, a potential reaction for study would be its reaction with an electrophile, such as an alkyl halide in a quaternization reaction, or its oxidation. Theoretical studies can help determine whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates. acs.org For instance, in an SN2 reaction, a theoretical study could model the approach of the electrophile and the simultaneous breaking of the halide bond in the transition state.

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). wikipedia.org KIEs are a sensitive probe of mechanism and can be predicted computationally. The effect arises from the change in zero-point vibrational energies (ZPVE) of bonds to the isotopically substituted atom between the ground state and the transition state. princeton.edu

By calculating the vibrational frequencies for both the light and heavy isotopologues in the reactant and transition state, the KIE can be predicted. osti.govosti.gov A significant primary KIE (typically > 2 for kH/kD) is expected if a bond to the isotope is broken or formed in the rate-determining step. princeton.edu For example, if the rate-determining step of a reaction involving this compound was the abstraction of a proton from a C-H bond adjacent to the nitrogen, a large primary KIE would be predicted upon deuteration of that position.

Table 4: Hypothetical Predicted KIE for a C-H Bond Cleavage Reaction at C2 Calculated values are illustrative for a hypothetical E2-like elimination reaction.

| Isotopic Substitution | Reaction Step | Predicted k_light / k_heavy | Interpretation |

| C2-H vs C2-D | C-H bond cleavage in RDS | 6.5 | Primary KIE, indicates C-H bond breaking in the rate-determining step. |

| N-CH₃ vs N-CD₃ | C-H bond cleavage in RDS | 1.1 | Secondary KIE, indicates a change in hybridization or steric environment at the N-methyl group in the transition state. |

Applications of 1,3,3 Trimethylpiperidine in Advanced Organic Synthesis and Materials Chemistry

As Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction is a cornerstone of asymmetric synthesis. wikipedia.orgsigmaaldrich.com Chiral auxiliaries, once they have served their purpose, can be removed and ideally recycled. sigmaaldrich.com The piperidine (B6355638) ring, with its potential for substitution and the creation of chiral centers, is a valuable scaffold for the development of such auxiliaries and ligands for metal-catalyzed asymmetric reactions.

Chiral Lewis bases are fundamental in organocatalysis, activating substrates towards nucleophilic attack in an enantioselective manner. researchgate.net The nitrogen atom of the piperidine ring can function as a Lewis base. When the piperidine scaffold is rendered chiral, it can be employed to catalyze a variety of asymmetric transformations. While the literature on 1,3,3-trimethylpiperidine specifically as a chiral Lewis base is limited, the broader class of chiral piperidines has seen extensive development. For instance, derivatives of piperidine have been successfully used in asymmetric synthesis, indicating the potential of substituted piperidines to serve as effective chiral organocatalysts. researchgate.netrsc.org

The development of chiral Lewis bases often involves the synthesis of molecules with well-defined three-dimensional structures to create a specific chiral environment around the catalytic center. The gem-dimethyl group at the C3 position of this compound could, in principle, be exploited to influence the conformation of the ring and the steric environment around the nitrogen atom, which is a critical factor in achieving high stereoselectivity.

Chiral ligands are crucial components of metal-based catalysts for asymmetric reactions. bohrium.com They coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of the catalyzed transformation. Piperidine-containing molecules have been successfully employed as ligands in a variety of metal-catalyzed reactions.

The design of effective chiral ligands often focuses on creating a rigid and well-defined structure to maximize stereochemical control. The substitution pattern of this compound could be a starting point for the design of novel chiral ligands. For instance, functionalization of the piperidine ring or the nitrogen atom could lead to bidentate or multidentate ligands capable of coordinating with various transition metals. While specific examples of this compound-based ligands in asymmetric catalysis are not widely reported, the principles of ligand design suggest its potential utility. The steric bulk of the trimethyl substitution pattern could be advantageous in creating a specific pocket around the metal center, thereby influencing the enantioselectivity of the reaction.

| General Class of Piperidine-Based Ligand | Metal | Application in Asymmetric Catalysis |

| Chiral Diamines | Rhodium, Ruthenium | Asymmetric Hydrogenation |

| Chiral Amino Alcohols | Zinc, Titanium | Asymmetric Addition to Aldehydes |

| Chiral Phosphine-Containing Piperidines | Palladium, Rhodium | Asymmetric Allylic Alkylation |

This table presents general applications of the broader class of piperidine-based ligands, as specific examples for this compound are not extensively documented.

As Key Intermediates and Building Blocks for Complex Organic Molecules

The synthesis of complex organic molecules, particularly those with biological activity, often relies on the use of versatile building blocks that can be elaborated into the final target. nih.govresearchgate.net The substituted piperidine core is a prominent feature in many pharmaceuticals and natural products. researchgate.netencyclopedia.pub

The this compound framework can serve as a starting point for the synthesis of more complex heterocyclic systems. Through various organic reactions, the piperidine ring can be fused to other rings or further functionalized to introduce new heterocyclic motifs. For example, reactions targeting the nitrogen atom or the carbon atoms of the ring can lead to the formation of bicyclic or polycyclic structures. While the direct use of this compound in the synthesis of such systems is not extensively documented, general methods for the elaboration of piperidine rings are well-established. These include intramolecular cyclization reactions and cycloaddition reactions.

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. nih.govnih.gov Polyfunctionalized scaffolds are of great interest in drug discovery as they allow for the rapid generation of libraries of related compounds for biological screening. mdpi.com The this compound skeleton can be considered a scaffold that can be further decorated with functional groups.

Recent advances in C-H functionalization have provided powerful tools for the direct introduction of new bonds at otherwise unreactive positions on a molecule. news-medical.net Such strategies could potentially be applied to the this compound core to introduce a variety of functional groups, leading to a diverse range of polyfunctionalized molecules. These functionalized piperidines could then serve as valuable intermediates in the synthesis of complex targets.

| Method for Piperidine Functionalization | Description | Potential Application to this compound |

| N-Alkylation/Arylation | Introduction of substituents on the nitrogen atom. | Synthesis of diverse derivatives for biological screening. |

| α-Lithiation and Functionalization | Deprotonation of the carbon adjacent to the nitrogen followed by reaction with an electrophile. | Introduction of functional groups at the C2 and C6 positions. |

| C-H Activation/Functionalization | Direct conversion of a C-H bond to a C-C or C-heteroatom bond. | Late-stage functionalization to create diverse molecular scaffolds. |

This table outlines general strategies for the functionalization of piperidines that could be applicable to this compound.

Role in Organocatalysis and Metal-Ligand Catalysis

The ability of the piperidine nitrogen to act as a base or a nucleophile has led to its use in organocatalysis. researchgate.net Furthermore, the coordination of piperidine derivatives to metal centers is central to their application in metal-ligand catalysis. nih.gov

In organocatalysis, piperidine and its derivatives can catalyze reactions such as the Knoevenagel condensation and the Michael addition, often by acting as a base to generate the active nucleophile. researchgate.net Chiral derivatives of piperidine can be employed for asymmetric versions of these reactions. rsc.org The steric and electronic properties of the substituents on the piperidine ring can significantly influence the efficiency and selectivity of the catalyst.

In metal-ligand catalysis, the piperidine moiety can be part of a larger ligand that coordinates to a transition metal. nih.gov The resulting metal complex can then catalyze a wide range of transformations. The role of the piperidine is often to modulate the electronic and steric properties of the metal center, thereby influencing the outcome of the catalytic cycle. While specific catalytic systems based on this compound are not prominent in the literature, the fundamental principles of catalysis suggest its potential in this area.

As Basic Catalysts in Organic Transformations

Tertiary amines are widely employed as basic catalysts in a variety of organic transformations, facilitating reactions such as dehydrohalogenations, condensations, and rearrangements. The catalytic activity of these amines is primarily dependent on their basicity and steric hindrance around the nitrogen atom.

While there is a lack of specific research data on the use of this compound as a basic catalyst, its structure suggests potential utility. The nitrogen atom possesses a lone pair of electrons, rendering it basic. The presence of three methyl groups on the piperidine ring introduces steric bulk, which can influence its catalytic selectivity by directing the approach of reactants. However, without empirical data, its efficacy and substrate scope as a basic catalyst in specific organic transformations remain speculative.

Ligands for Transition Metal Catalysis (e.g., in Polymerization or Oxidation Reactions)

Piperidine-containing ligands have been utilized in transition metal catalysis due to the coordinating ability of the nitrogen atom. These ligands can influence the electronic and steric environment of the metal center, thereby tuning the catalyst's activity and selectivity in processes like polymerization and oxidation.

A comprehensive search of scientific databases does not yield specific examples of this compound being employed as a ligand in transition metal-catalyzed polymerization or oxidation reactions. The steric hindrance imparted by the three methyl groups might pose challenges for its coordination to a metal center, or conversely, could be exploited to create specific catalytic pockets. Further research would be necessary to synthesize and evaluate the corresponding transition metal complexes to determine their catalytic potential.

Integration in Supramolecular Assemblies and Materials

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. Piperidine moieties can be incorporated into molecules designed for supramolecular assembly, participating in interactions such as hydrogen bonding and host-guest interactions.

Host-guest chemistry involves the binding of a "guest" molecule within the cavity of a "host" molecule. The specificity of this binding, known as molecular recognition, is governed by factors like size, shape, and electronic complementarity. While piperidine derivatives have been studied in host-guest complexes, there is no specific literature available on the host-guest interactions or molecular recognition properties of this compound. nih.gov Its specific substitution pattern would present a unique size and shape for potential host-guest interactions, but experimental studies are needed to explore these possibilities.

The design of functional supramolecular structures aims to create materials with novel properties arising from the organized assembly of molecular components. Although there are no documented instances of this compound being used in the design of such structures, its structural features could theoretically be incorporated into larger molecules intended for self-assembly.

Applications in Polymer Chemistry (e.g., as part of monomers or initiators/stabilizers)

While no specific research was found detailing the use of this compound as a monomer or initiator in polymerization, a significant potential application lies in its role as a polymer stabilizer. Substituted piperidines are the core chemical structure in a major class of polymer additives known as Hindered Amine Light Stabilizers (HALS). wikipedia.org

HALS are highly effective in protecting polymers from degradation caused by exposure to ultraviolet (UV) light. 3vsigmausa.com They function by scavenging free radicals that are formed during the photo-oxidation of the polymer, thereby inhibiting the degradation process. The mechanism involves a regenerative cycle where the hindered amine is oxidized to a nitroxyl (B88944) radical, which can then trap further radicals and is subsequently regenerated. wikipedia.org This cyclic nature contributes to their long-term effectiveness.

Given that this compound is a substituted piperidine, it is plausible that it could function as a HALS or be a precursor for the synthesis of more complex HALS. The effectiveness of a HALS compound is influenced by the substitution pattern on the piperidine ring.

Table 1: General Properties and Functions of Hindered Amine Light Stabilizers (HALS)

| Property | Description |

| Chemical Structure | Typically based on substituted piperidine rings. |

| Mechanism of Action | Free radical scavenging through a regenerative cycle (Denisov cycle). wikipedia.org |

| Primary Function | Protection of polymers against photo-oxidation and UV degradation. 3vsigmausa.com |

| Advantages | High efficiency at low concentrations, long-term stability. |

| Commonly Stabilized Polymers | Polyolefins (polypropylene, polyethylene), styrenics, polyamides, and polyurethanes. google.com |

Table 2: Examples of Commercially Available HALS and Their Applications

| HALS Compound Name | Chemical Structure | Primary Applications |

| Tinuvin 770 | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | Polypropylene, polyethylene, styrenic polymers. |

| Chimassorb 944 | Poly[[6-[(1,1,3,3-tetramethylbutyl)amino]-1,3,5-triazine-2,4-diyl][(2,2,6,6-tetramethyl-4-piperidyl)imino]-1,6-hexanediyl[(2,2,6,6-tetramethyl-4-piperidyl)imino]]) | Polypropylene fibers, polyethylene films. |

| Hostavin N 30 | Oligomeric HALS | Coatings, automotive applications. |

Note: This table provides examples of common HALS to illustrate the types of structures and applications. It does not imply that this compound is a direct component of these specific products.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Strategies for Accessing Diverse 1,3,3-Trimethylpiperidine Derivatives

Future research is anticipated to focus on creating new and efficient ways to synthesize derivatives of this compound, which are crucial for exploring their potential applications. Current synthetic chemistry for piperidine (B6355638) rings often involves methods like hydrogenation of pyridine (B92270) precursors, reductive amination of diketones, and various cyclization strategies. However, the specific substitution pattern of this compound presents unique challenges and opportunities.

Novel strategies may involve stereoselective methods to control the arrangement of the methyl groups, which is critical for applications in pharmaceuticals and catalysis. Techniques such as [3+3] annulation reactions and intramolecular cyclizations of specifically designed acyclic precursors could be adapted to create the 1,3,3-trimethylated scaffold with high precision. whiterose.ac.uk Furthermore, late-stage functionalization of the this compound core would be a powerful tool. This involves developing reactions that can selectively modify the piperidine ring or its substituents after the main ring has been formed, allowing for the rapid generation of a diverse library of related compounds.

| Synthetic Strategy | Description | Potential Advantages | Reference |

|---|---|---|---|

| Diastereoselective Reductive Cyclization | Cyclization of amino acetals, which can be prepared through reactions like the nitro-Mannich reaction. | High control over the stereochemistry of the final product. | nih.gov |

| [5+1] Annulation | A method involving two iridium(III)-catalyzed cascades of hydroxyl oxidation, amination, and imine reduction. | Enables the stereoselective synthesis of substituted piperidines through the formation of two new C-N bonds. | nih.gov |

| Azadiene-Anhydride Annulation | A modular approach that remodels an anhydride with an azadiene to form a functionalized piperidine core. | Allows for the scalable construction of piperidines with multiple contiguous stereocenters and opportunities for post-modification. | nih.govrsc.org |

Exploration of New Catalytic Applications Beyond Traditional Organic Reactions

The sterically hindered tertiary amine structure of this compound makes it an interesting candidate for applications in catalysis. While simple tertiary amines are often used as non-nucleophilic bases, the unique steric environment of this compound could lead to novel catalytic activities.

Future exploration could focus on its use as a ligand for transition metal catalysts. The specific shape and electronic properties of this compound could influence the reactivity and selectivity of metal centers in novel ways, potentially leading to catalysts for challenging reactions. Another emerging area is organocatalysis, where small organic molecules are used to catalyze reactions. Derivatives of this compound could be designed to act as catalysts for reactions such as aldol or Michael additions, where the steric bulk could play a key role in controlling the stereochemical outcome. rsc.org Beyond traditional organic synthesis, there is potential for its use in areas like polymerization catalysis or in systems that mimic enzyme activity.

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the structure and behavior of this compound and its derivatives is essential for their development. Advanced spectroscopic and computational methods will be crucial in this endeavor. While basic spectral data for related compounds like 1,3,5-trimethylpiperidine exists, more sophisticated techniques can provide deeper insights. nih.gov

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques, for instance, can be used to unambiguously determine the complex structure and stereochemistry of new derivatives. mdpi.com In parallel, computational chemistry, including Density Functional Theory (DFT) calculations, can be employed to study the conformational preferences of the piperidine ring, which is known to exist in chair and boat conformations. These computational models can predict the most stable structures and provide insights into reaction mechanisms at a molecular level. nih.govresearchgate.net Molecular dynamics simulations could further be used to understand how these molecules interact with other species, such as biological targets or catalytic sites, providing a dynamic view of these interactions. rsc.org

| Technique | Type of Information Gained | Relevance to this compound | Reference |

|---|---|---|---|

| 2D NMR Spectroscopy | Detailed structural confirmation and stereochemical assignment. | Crucial for characterizing novel, complex derivatives. | mdpi.com |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a larger molecule, like a protein. | Helps in understanding potential biological activity and designing new drug candidates. | rsc.orgnih.gov |

| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules over time. | Reveals the dynamic interactions between the molecule and its environment, such as a receptor binding site. | rsc.org |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules. | Can be used to predict reaction pathways, transition states, and spectroscopic properties. | nih.gov |

Integration of this compound in Advanced Functional Materials